molecular formula C11H8N2O2 B12186232 2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione CAS No. 68321-98-2

2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione

Cat. No.: B12186232
CAS No.: 68321-98-2
M. Wt: 200.19 g/mol
InChI Key: RYMQCZNCXBZWFL-UHFFFAOYSA-N
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Description

2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione is a heterocyclic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.1934 This compound is characterized by its unique structure, which includes a fused pyrroloquinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione involves the metal-free sequential decarbonylative annulation of N-cyanamides with unactivated alkenes . This method features the oxidative decarbonylation of secondary and tertiary alkyl aldehydes with N-cyanamide alkenes, leading to the formation of C–C and C–N bonds in a cascade reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for large-scale production. The metal-free nature of the reaction makes it environmentally friendly and potentially suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to interact with DNA and proteins, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Biological Activity

2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione, also known as deoxyvasicinone, is a tricyclic quinazoline alkaloid that has garnered attention for its diverse biological activities. This compound is primarily known for its effects on melanocytes, the cells responsible for melanin production. Research has indicated that it can modulate various biochemical pathways, particularly those involved in melanogenesis and other cellular processes.

  • IUPAC Name : 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
  • Molecular Formula : C11H10N2O
  • Molecular Weight : 186.21 g/mol
  • Canonical SMILES : C1CC2=NC3=CC=CC=C3C(=O)N2C1

The primary mechanism of action of this compound involves its interaction with melanocytes. It has been shown to decrease melanin content by inhibiting the expression of key enzymes involved in melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This inhibition occurs through the downregulation of mRNA expression levels of these enzymes, effectively reducing melanogenesis in response to α-melanocyte-stimulating hormone (α-MSH) stimulation .

Antimelanogenic Effects

Research has highlighted the compound's potential as an antimelanogenic agent. By inhibiting the melanin production pathway, it may serve therapeutic roles in conditions characterized by hyperpigmentation .

Antimicrobial Properties

Studies have also explored the antimicrobial activities of derivatives of this compound. For instance:

  • Activity against Bacteria : Certain derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of substituents into the quinazoline structure has been linked to enhanced activity .
  • Inhibition Zones : Compounds derived from quinazoline-2,4-dione demonstrated inhibition zones ranging from 9 mm to 15 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticholinesterase Activity

Some studies suggest that modifications to the pyrrolidine ring can influence the anticholinesterase activity of these compounds. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimelanogenicDecreased melanin production in melanocytes
AntimicrobialModerate activity against Gram-positive/negative bacteria
AnticholinesterasePotential for neuroprotective effects

Case Studies

Several case studies have documented the synthesis and biological evaluation of deoxyvasicinone derivatives:

  • Kinnear et al. (1986) reported on the synthesis and reactions involving deoxyvasicinone analogs, highlighting their potential pharmacological activities including antimelanogenic effects .
  • Recent Studies (2022) have focused on structural modifications to enhance antimicrobial properties. Compounds with triazole moieties showed promising results with significant inhibition zones against Candida albicans and other pathogens .

Properties

CAS No.

68321-98-2

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2,3-dihydropyrrolo[2,1-b]quinazoline-1,9-dione

InChI

InChI=1S/C11H8N2O2/c14-10-6-5-9-12-8-4-2-1-3-7(8)11(15)13(9)10/h1-4H,5-6H2

InChI Key

RYMQCZNCXBZWFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1=NC3=CC=CC=C3C2=O

Origin of Product

United States

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